molecular formula C9H13N5O4 B11090975 N-carbamoylglycylhistidine

N-carbamoylglycylhistidine

Cat. No.: B11090975
M. Wt: 255.23 g/mol
InChI Key: RNOHOHHBGLHDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoylglycylhistidine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is composed of a carbamoyl group attached to a glycylhistidine backbone, which gives it distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoylglycylhistidine typically involves the reaction of glycylhistidine with a carbamoylating agent. One common method is the use of carbonyldiimidazole as a carbamoylating agent under mild conditions. The reaction is carried out in an organic solvent such as dimethylformamide at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-carbamoylglycylhistidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles in organic solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-carbamoylglycylhistidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-carbamoylglycylhistidine involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-carbamoylglycine: Similar in structure but lacks the histidine moiety.

    N-carbamoylhistidine: Contains the carbamoyl and histidine groups but lacks the glycyl linkage.

    Glycylhistidine: Similar backbone but without the carbamoyl group.

Uniqueness

N-carbamoylglycylhistidine is unique due to the presence of both carbamoyl and glycylhistidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-[[2-(carbamoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13N5O4/c10-9(18)12-3-7(15)14-6(8(16)17)1-5-2-11-4-13-5/h2,4,6H,1,3H2,(H,11,13)(H,14,15)(H,16,17)(H3,10,12,18)

InChI Key

RNOHOHHBGLHDBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.